molecular formula C10H13NO4S B1520259 Ethyl 2-amino-5-methanesulfonylbenzoate CAS No. 1179784-47-4

Ethyl 2-amino-5-methanesulfonylbenzoate

Cat. No. B1520259
CAS RN: 1179784-47-4
M. Wt: 243.28 g/mol
InChI Key: QFISRMHPNRAZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5-methanesulfonylbenzoate is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-methanesulfonylbenzoate consists of an ethyl group, an amino group, a methanesulfonyl group, and a benzoate group .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound is utilized for developing analytical methods such as NMR , HPLC , LC-MS , and UPLC . These techniques are essential for determining the purity of pharmaceutical substances and for quantifying the presence of this compound in complex mixtures.

properties

IUPAC Name

ethyl 2-amino-5-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-6-7(16(2,13)14)4-5-9(8)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFISRMHPNRAZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-methanesulfonylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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